molecular formula C17H16FNO2 B5845512 (2E)-3-(4-ethoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide

(2E)-3-(4-ethoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide

Cat. No.: B5845512
M. Wt: 285.31 g/mol
InChI Key: CTTRLJQSOFHNNQ-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(4-ethoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This compound features a 4-ethoxyphenyl group and a 2-fluorophenyl group attached to the prop-2-enamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-ethoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide can be achieved through various synthetic routes. One common method involves the reaction of 4-ethoxybenzaldehyde with 2-fluoroaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired enamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-ethoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond or amide group to their respective reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biological assays.

    Medicine: It could be investigated for its pharmacological properties and potential therapeutic uses.

    Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2E)-3-(4-ethoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-methoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide
  • (2E)-3-(4-ethoxyphenyl)-N-(2-chlorophenyl)prop-2-enamide
  • (2E)-3-(4-ethoxyphenyl)-N-(2-bromophenyl)prop-2-enamide

Uniqueness

(2E)-3-(4-ethoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide is unique due to the presence of both the ethoxy and fluorophenyl groups. These functional groups can impart distinct chemical and biological properties, such as increased lipophilicity or enhanced binding affinity to specific targets.

Properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO2/c1-2-21-14-10-7-13(8-11-14)9-12-17(20)19-16-6-4-3-5-15(16)18/h3-12H,2H2,1H3,(H,19,20)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTRLJQSOFHNNQ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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